![molecular formula C17H17N5O2 B2649459 (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide CAS No. 1421587-63-4](/img/structure/B2649459.png)
(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities and Molecular Docking Studies
A significant application of derivatives similar to (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is in the synthesis of compounds with antitumor properties. Research has demonstrated the synthesis of pyrimidiopyrazole derivatives showcasing remarkable in vitro antitumor activity against specific cell lines. Molecular docking studies further elucidate the interaction of these compounds with biological targets, providing insights into their potential mechanism of action. For example, certain synthesized compounds displayed outstanding activity against the HepG2 cell line, with molecular docking revealing significant interaction energy scores, suggesting a strong affinity for target synthase complexes (Fahim, Elshikh, & Darwish, 2019).
Green Chemistry Synthesis and Fungal Biotransformation
Another fascinating area of research involves the green synthesis of (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide derivatives using microwave radiation and the biotransformation capabilities of marine and terrestrial-derived fungi. These studies not only provide a sustainable approach to chemical synthesis but also explore the enantioselective reduction of similar compounds, leading to products with potential biological activity. This area of research emphasizes the role of fungi in the selective transformation of chemical compounds, yielding enantiomerically enriched products with defined absolute configurations as determined by electronic circular dichroism (ECD) spectra calculations (Jimenez et al., 2019).
Computational Studies and Chemical Synthesis
Research involving (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide also extends into computational chemistry, where density functional theory (DFT) and other computational methods are employed to study the molecular structure, stability, and reactivity of derivatives. These studies provide valuable insights into the electronic properties, such as the energy gap of the HOMO-LUMO orbitals, which are crucial for understanding the chemical behavior and potential applications of these compounds in the development of new materials or pharmaceuticals (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-12(2)21-22(13(11)3)17-18-9-14(10-19-17)20-16(23)7-6-15-5-4-8-24-15/h4-10H,1-3H3,(H,20,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULFMEODFSRVCD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.